molecular formula C21H25Br2NO5 B12457059 N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]butanamide

N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]butanamide

Cat. No.: B12457059
M. Wt: 531.2 g/mol
InChI Key: NMUHCZGTFQYRTF-UHFFFAOYSA-N
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Description

N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]butanamide is a synthetic organic compound characterized by the presence of bromine and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]butanamide typically involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with butanamide in the presence of a suitable catalyst. One common method involves the use of N-bromosuccinimide (NBS) in acetone under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroquinones.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogen substitution can be achieved using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions include various substituted derivatives and quinones, which can be further utilized in different applications.

Scientific Research Applications

N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]butanamide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]butanamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase, which are involved in various physiological processes . The compound’s effects are mediated through binding to these enzymes, leading to altered enzyme activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-dimethoxyphenyl)methanol
  • 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide
  • 2-(3,4-Dimethoxyphenyl)ethanol

Uniqueness

N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]butanamide is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H25Br2NO5

Molecular Weight

531.2 g/mol

IUPAC Name

N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]butanamide

InChI

InChI=1S/C21H25Br2NO5/c1-6-7-20(25)24-21(12-8-16(26-2)18(28-4)10-14(12)22)13-9-17(27-3)19(29-5)11-15(13)23/h8-11,21H,6-7H2,1-5H3,(H,24,25)

InChI Key

NMUHCZGTFQYRTF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C1=CC(=C(C=C1Br)OC)OC)C2=CC(=C(C=C2Br)OC)OC

Origin of Product

United States

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